![molecular formula C9H14O2 B13130549 rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol: is a bicyclic compound with a unique structure that features a double bond and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can undergo oxidation reactions to form carbonyl compounds.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl groups with halogens.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of a saturated bicyclic alcohol.
Substitution: Formation of halogenated bicyclic compounds.
Applications De Recherche Scientifique
Chemistry: rel-(1R,4R)-Bicyclo[221]hept-5-ene-2,2-diyldimethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxyl groups and double bond.
Medicine: Potential applications in medicine include the development of new drugs that target specific biological pathways. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond can participate in addition reactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: A saturated analog without the double bond.
Bicyclo[2.2.1]hept-5-ene: A similar compound without the hydroxyl groups.
Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid: A compound with carboxyl groups instead of hydroxyl groups.
Uniqueness: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol is unique due to the presence of both a double bond and two hydroxyl groups in its bicyclic structure. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
[(1R,4R)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m1/s1 |
Clé InChI |
DSHXMENPUICESR-SFYZADRCSA-N |
SMILES isomérique |
C1[C@@H]2CC([C@H]1C=C2)(CO)CO |
SMILES canonique |
C1C2CC(C1C=C2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


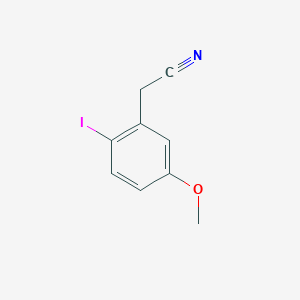

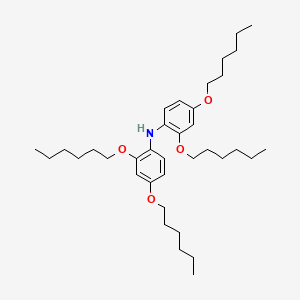
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
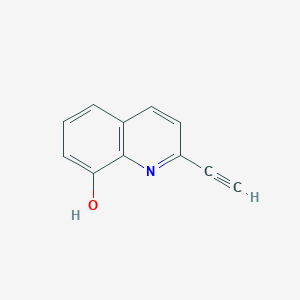
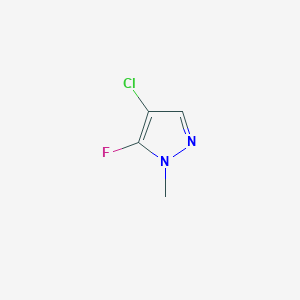

![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
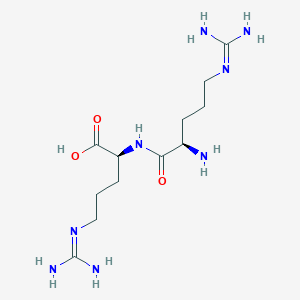

![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)


